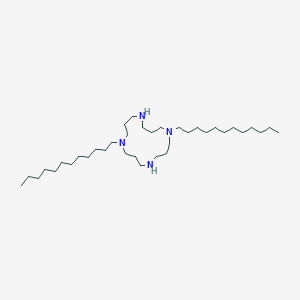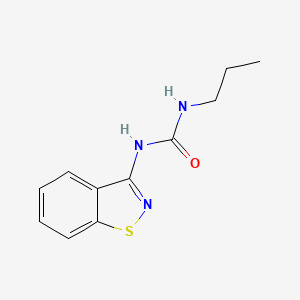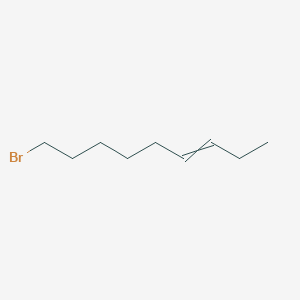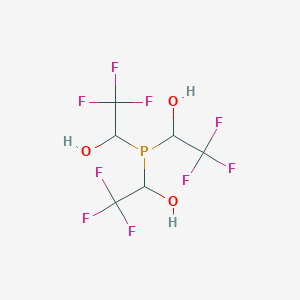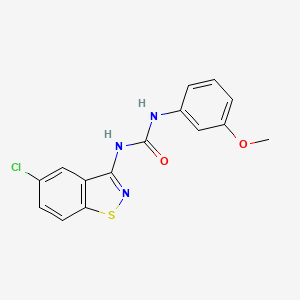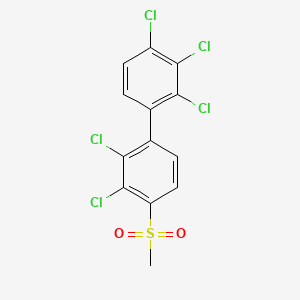
2,2',3,3',4-Pentachloro-4'-(methylsulfonyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl compounds followed by the introduction of a methylsulfonyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated biphenyls and reduced sulfonyl derivatives.
Substitution: Biphenyl derivatives with substituted functional groups.
科学的研究の応用
2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of chlorinated biphenyls and their derivatives.
Biology: Investigated for its effects on biological systems, including its potential as an environmental contaminant.
Medicine: Explored for its potential therapeutic properties and its interactions with biological molecules.
Industry: Utilized in the development of materials with specific chemical properties.
作用機序
The mechanism of action of 2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, disruption of cellular signaling, and interference with metabolic processes.
類似化合物との比較
Similar Compounds
Polychlorinated Biphenyls (PCBs): Similar in structure but lack the methylsulfonyl group.
Chlorinated Diphenyl Ethers: Contain ether linkages instead of biphenyl structures.
Sulfonyl Chlorides: Contain sulfonyl groups but differ in their aromatic structures.
Uniqueness
2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl is unique due to the presence of both chlorinated and methylsulfonyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
104086-11-5 |
|---|---|
分子式 |
C13H7Cl5O2S |
分子量 |
404.5 g/mol |
IUPAC名 |
2,3-dichloro-1-methylsulfonyl-4-(2,3,4-trichlorophenyl)benzene |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)9-5-3-7(11(16)13(9)18)6-2-4-8(14)12(17)10(6)15/h2-5H,1H3 |
InChIキー |
WSIQBUXUOALGBU-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



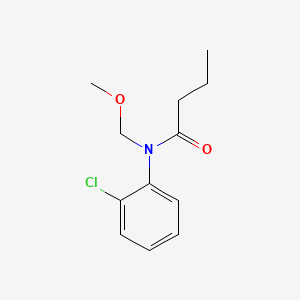
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)

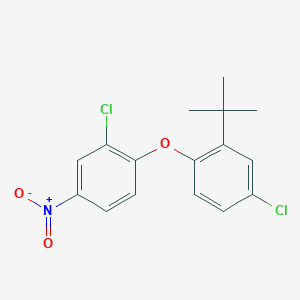
methyl}benzamide](/img/structure/B14324963.png)
